molecular formula C21H17Cl2N3O4 B11192284 1'-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11192284
M. Wt: 446.3 g/mol
InChI Key: FWMBGTDTZQRUNY-UHFFFAOYSA-N
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Description

1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex heterocyclic compound It is characterized by its unique spiro structure, which integrates multiple rings, including oxazine, quinoline, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dichloroaniline with a suitable quinoline derivative, followed by cyclization with oxazine and pyrimidine precursors, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of adaptor protein 2 (AP2M1), thereby disrupting the clathrin-mediated endocytosis pathway. This inhibition can prevent the entry of viruses like SARS-CoV-2 into host cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2,5-dichlorophenyl)-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione stands out due to its spiro structure, which integrates multiple rings in a unique configuration.

Properties

Molecular Formula

C21H17Cl2N3O4

Molecular Weight

446.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C21H17Cl2N3O4/c22-13-5-6-14(23)16(9-13)26-19(28)21(18(27)24-20(26)29)10-12-3-1-2-4-15(12)25-7-8-30-11-17(21)25/h1-6,9,17H,7-8,10-11H2,(H,24,27,29)

InChI Key

FWMBGTDTZQRUNY-UHFFFAOYSA-N

Canonical SMILES

C1COCC2N1C3=CC=CC=C3CC24C(=O)NC(=O)N(C4=O)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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